1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one
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Overview
Description
1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of thiomorpholine with 2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the additional alkyl groups.
2,2-Dimethylthiomorpholine: A derivative with similar structural features but different functional groups.
4-Methylthiomorpholine: Another derivative with a methyl group at a different position.
Uniqueness
1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NOS |
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Molecular Weight |
201.33 g/mol |
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H19NOS/c1-8(2)9(12)11-5-6-13-10(3,4)7-11/h8H,5-7H2,1-4H3 |
InChI Key |
GDZUTLSMWBDVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCSC(C1)(C)C |
Origin of Product |
United States |
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